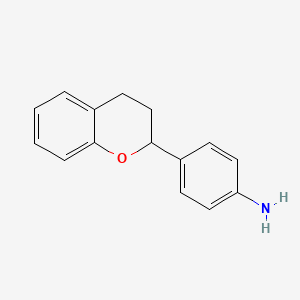
4-(Chroman-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chroman-2-yl)aniline is an organic compound that belongs to the class of chromenes Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of an aniline group attached to the chromene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chroman-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with aniline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable.
化学反应分析
Types of Reactions
4-(Chroman-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the reagent used.
科学研究应用
4-(Chroman-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Chroman-2-yl)aniline involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3,4-Dihydro-2H-chromen-2-yl)phenol: Similar structure but with a phenol group instead of an aniline group.
4-(3,4-Dihydro-2H-chromen-2-yl)methanol: Contains a methanol group instead of an aniline group.
4-(3,4-Dihydro-2H-chromen-2-yl)acetate: Contains an acetate group instead of an aniline group.
Uniqueness
4-(Chroman-2-yl)aniline is unique due to the presence of the aniline group, which imparts specific chemical and biological properties. The aniline group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the presence of the aniline group may enhance the compound’s biological activity, making it a valuable candidate for drug development and other research applications.
属性
CAS 编号 |
73110-90-4 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-2H-chromen-2-yl)aniline |
InChI |
InChI=1S/C15H15NO/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-6,8-9,15H,7,10,16H2 |
InChI 键 |
PIHTZXJLJILBIQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2OC1C3=CC=C(C=C3)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














